CAS Number | 99685-96-8 |
Product Name | Buckminsterfullerene |
IUPAC Name | (C60-Ih)[5,6]fullerene |
Molecular Formula | C60 |
Molecular Weight | 720.6 g/mol |
InChI | InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 |
InChI Key | XMWRBQBLMFGWIX-UHFFFAOYSA-N |
SMILES | C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 |
Solubility |
Virtually insoluble in acetone, ethers, and alcohols /C60/ is essentially insoluble in polar solvents, sparingly soluble in alkanes. In aromatic solvents and in carbon disulfide appreciable solubilities are observed. Solubility (in mg/mL) of (60)fullerene: n-pentane 0.005; n-hexane 0.043; cyclohexane 0.036; n-decane 0.071; decalins 4.6; dichloromethane 0.26; carbon disulfide 7.9; dichloromethane 0.26; chloroform 0.16; tetrachloromethane 0.32; tetrahydrofuran 0.0; benzene 1.7; toluene 2.8; tetralin 16; benzonitrile 0.41; anisole 5.6; 1,2-dichlorobenzene 27; 1-methylnaphthalene 33; 1-chloronaphthalene 41; acetone 0.001; methanol 0.0 The solubility of C70 decreases relative to that of C60 ... roughtly 50% of the values for C60 in toluene, chlorobenzene, 1,2-dichlorobenzene, trichloromethane and hexane. Water solubility is greatly increased by the addition of hydroxyl groups either to the cage (giving fullerenols) or having them present in addends Solubilities in various solvents at 25 °C: ethanol (1.4 mg/L), octanol (42.9 mg/L), distilled octanol (38.9 mg/L), water-saturated octanol (34.7 mg/L), tetrahydrofuran (11 mg/L), toluene (3000 mg/L), water-saturated toluene (2430 mg/L) Calculated solubility in water at 25 °C = 7.42 ng/L (water-phase of water-octanol), based on measured values in octanol (of octanol-water phase) and octanol-water partition coefficient |
Synonyms | Buckminsterfullerene, Buckminsterfullerenes, Buckyball, Buckyballs, Fullerene, Fullerenes |
Canonical SMILES | C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 |
Buckminsterfullerene: An Overview
Definition and Background
Buckminsterfullerene, also known as C60, is a molecule composed solely of carbon atoms arranged in a hollow, soccer ball-like structure. This molecule was first synthesized by Harold Kroto, Robert Curl, and Richard Smalley in 1985, earning them a Nobel Prize in Chemistry in 1996. Buckminsterfullerene is named after Richard Buckminster Fuller, an architect who was known for his unique geodesic dome designs that were similar in shape to the molecule.
Physical and Chemical Properties
Buckminsterfullerene is a black, odorless, crystalline solid that melts at 280°C. It is soluble in some organic solvents, including aromatic hydrocarbons and chlorinated solvents, but not in water. The molecule has a diameter of approximately 1 nanometer and a mass of 720 daltons. Buckminsterfullerene is the third member of a class of carbon molecules known as fullerenes, which includes smaller fullerenes (C20-C60) and larger fullerenes (C70-C84).
Synthesis and Characterization
Buckminsterfullerene can be synthesized using a variety of methods, including arc discharge, laser ablation, and chemical vapor deposition. In arc discharge, a high voltage current is passed between two graphite electrodes in a high-pressure helium atmosphere, causing a plasma to form. The resulting soot contains carbon molecules, including buckminsterfullerene, which can be isolated using various separation techniques.
Analytical Methods
Several analytical techniques can be used to characterize buckminsterfullerene, including mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography. Mass spectrometry can be used to measure the mass of the molecule, while nuclear magnetic resonance spectroscopy can provide information on the structure of the molecule. X-ray crystallography can be used to determine the three-dimensional structure of buckminsterfullerene.
Biological Properties
Buckminsterfullerene has been shown to have antioxidant properties and may have potential applications in medicine. Studies have found that C60 can prevent oxidative damage in cells and can also increase the lifespan of mice. However, further research is needed to fully understand the biological properties of buckminsterfullerene.
Toxicity and Safety in Scientific Experiments
Studies on the toxicity of buckminsterfullerene have generally found it to be non-toxic, although some studies have suggested that it may have negative effects on aquatic organisms. Researchers must take precautions when working with buckminsterfullerene to ensure their safety and prevent environmental contamination.
Applications in Scientific Experiments
Buckminsterfullerene has potential applications in various areas of research, including materials science, electronics, and catalysis. It is being investigated for use in solar cells, sensors, and drug delivery systems.
Current State of Research
Research on buckminsterfullerene is ongoing, with scientists exploring its potential applications in various fields. The molecule remains of great interest to scientists due to its unique shape and properties.
Potential Implications in Various Fields of Research and Industry
Buckminsterfullerene has the potential for a wide range of applications in industry, including as an additive in lubricants and plastics, as well as in electronics. In medicine, buckminsterfullerene may have potential as an antioxidant, drug delivery system, and diagnostic tool.
Limitations and Future Directions
While buckminsterfullerene shows promise in many areas, there are limitations to its use, including difficulties in synthesizing it on a large scale and understanding its complex interactions with other substances. Moving forward, research will focus on developing new techniques for synthesizing and characterizing buckminsterfullerene, as well as exploring new and innovative applications for this unique molecule.
Future Directions
1. Developing new and improved methods for the large-scale synthesis of buckminsterfullerene and other fullerenes.
2. Investigating the use of buckminsterfullerene in energy storage and conversion, including as a component in batteries and solar cells.
3. Exploring the potential of buckminsterfullerene as a drug delivery system for targeted therapies.
4. Developing new techniques for the functionalization of buckminsterfullerene for specific applications.
5. Investigating the potential of buckminsterfullerene as a catalyst for chemical reactions.
6. Studying the interactions between buckminsterfullerene and other substances, including other fullerenes, to better understand its properties and potential applications.
7. Investigating the use of buckminsterfullerene in environmental remediation and cleanup.
8. Developing new techniques for the characterization of buckminsterfullerene and other fullerenes, including advanced imaging and spectroscopic methods.
9. Exploring the use of buckminsterfullerene in the development of new materials with unique properties.
10. Investigating potential applications of buckminsterfullerene in the field of nanotechnology.
Color/Form |
Spherical aromatic molecule with a hollow truncated-icosahedron structure, similar to a soccer ball. /C60/ Polyhedral cages made up of entirely five-and six-membered rings ... fullerenes contain 2(10+N) carbon atoms ... the smallest conceivable fullerene is C20, and all fullerenes must contain an even number of carbon atoms. Solutions of C60 fullerene in hydrocarbon solvents are magenta ... C70 fullerene are port-wine red. In some solvents C76 /and C84/ fullerene gives yellow-green solutions ... C82 fullerene has a less greenish tinge. Solutions of C78 fullerene are golden chestnut brown |
Molecular Weight | 720.6 g/mol |
XLogP3 | 16.4 |
Density | 1.72 g/cu cm /Solid state/ |
LogP | log Kow = 6.67 /Fullerene C60/ |
Melting Point | At 260 K, a first-order phase transition from face-centered cubic crystal structure to a simple cubic structure is observed, accompanied by a lattice contraction. ... At 90 K the molecules rearrange to attain the best global minimum. ... At this temperature, the rotational degrees of freedom are frozen, and the solid structure is designated as a pseudo-face-centered cubic crystal structure. C70 Fullerene is rotationally disordered at room temperature and undergoes a transition to a low-temperature phase. |
UNII | NP9U26B839 |
GHS Hazard Statements |
Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (23.64%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. |
Use and Manufacturing | IDENTIFICATION: Fullerenes (also called Bucky balls, carbon fullerenes) are nanomaterials that have a spherical ball shape similar to a soccer ball. The colors vary from magenta to port-wine red. They can also be yellow-green to brown. Nanomaterials have at least one side that is less than 100 nanometers. One nanometer is one billionth of a meter or about one hundred thousand times smaller than the diameter of a human hair or, a thousand times smaller than a red blood cell. Nanomaterials have special magnetic, electrical or reaction to light properties. Fullerenes are not soluble in water. USE: Fullerenes are used in electronics and as additives in oils and greases. They are being studied for use in personal care products, in the medical field and in sports equipment. EXPOSURE: Workers that use fullerenes may breathe in mists or have direct skin contact. Exposure to the general population is currently not likely. However, due to widespread usage research and development of new products, human and environmental exposure to nanomaterials such as fullerenes is likely to increase. If fullerenes are released to the environment, they will not be broken down in air. Fullerenes released to air will be in or on particles that may travel long distances. They could eventually fall to the ground. Some fullerene structures may be broken down by light. Fullerenes will not move into air from moist soil and water surfaces. They will bind to soil and sediment. They are not expected to move through soil. Some forms of fullerenes are toxic to microorganisms. It is not known if they will build up in aquatic organisms. RISK: No data on the potential for fullerenes to produce toxic effects in humans were not available. Several national agencies are conducting research to determine whether nanoparticles pose a threat to exposed workers or consumers. Skin irritation and allergic skin reactions did not occur in laboratory animals following direct skin exposure to fullerenes. Minimal eye irritation occurred. Toxic effects were not observed in laboratory animals in several studies following direct injection of fullerenes into the airways. Decreased activity and altered brain chemicals were observed in laboratory animals following injection of fullerenes directly into the brain. Embryo abnormalities and death were observed in laboratory mice injected with a high dose of fullerene C60 during pregnancy. Data for the potential for fullerenes to cause infertility were not available. The potential for fullerenes to cause cancer has not been directly evaluated in humans or laboratory animals. The potential for fullerenes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC) |
Therapeutic Uses |
/Experimental Therapy:/ Fullerene (C60), a third carbon allotrope, is a classical engineered material with the potential application in biomedicine. One of the biologically most relevant features of C60 is the ability to quench various free radicals, behaving as a "free radical sponge". Conversely, photosensitization of C60 leads to its transition to a long-lived triplet excited state and the subsequent energy or electron transfer to molecular oxygen, yielding highly reactive singlet oxygen (1O2) or superoxide anion (O2-), respectively. These reactive oxygen species (ROS) react with a wide range of biological targets and are known to be involved in both cellular signaling and cell damage. Therefore, the dual property of fullerenes to either quench or generate cell-damaging ROS could be potentially exploited for their development as cytoprotective or cytotoxic anticancer/antimicrobial agents. However, the attempts to that effect have been hampered by the extremely low water solubility of C60, and by the fact that solubilization procedures profoundly influence the ROS-generating/quenching properties of C60, either through chemical modification or through formation of complex nanoscale particles with different photophysical properties... /Experimental Therapy: Gadolinium metallofullerenol nanoparticles [Gd@C82(OH)22]n particles (22 nm in a saline solution) of a dose level as low as 10-7 mol/kg exhibit a very high antineoplastic efficiency ( approximately 60%) in mice. A dose increment of 1 x 10-7 mol/kg increases the tumor inhibition rate 26%. [Gd@C82(OH)22]n particles have a strong capacity to improve immunity and interfere with tumor invasion in normal muscle cells, nearly without toxicity in vivo and in vitro. Unlike conventional antineoplastic chemicals, the high antitumor efficiency of nanoparticles is not due to toxic effects to cells because they do not kill the tumor cells directly and only about 0.05% of the used dose is found in the tumor tissues. Results suggest that fullerene derivatives with proper surface modifications and sizes may /be developed as/ tumor chemotherapeutics of high-efficacy and low-toxicity. /Gadolinium metallofullerenol nanoparticles/ /Experimental Therapy:/ This is the first report on the targeted delivery of fullerene-based low toxic nanocationite particles (porphyrin adducts of cyclohexyl fullerene-C(60)) to treat hypoxia-induced mitochondrial dysfunction in mammalian heart muscle. ... The magnetic isotope effect generated by the release of paramagnetic (25)Mg(2+) from these nanoparticles selectively stimulates the ATP overproduction in the oxygen-depleted cell. ... Because nanoparticles are membranotropic cationites, they will only release the overactivating paramagnetic cations in response to hypoxia-induced acidic shift. The resulting changes in the heart cell energy metabolism result in approximately 80% recovery of the affected myocardium in <24 hr after a single injection (0.03-0.1 LD(50)).... Pharmacokinetics and pharmacodynamics of the nanoparticles suggest their suitability for safe and efficient administration in either single or multi-injection (acute or chronic) therapeutic schemes for the prevention and treatment of clinical conditions involving myocardial hypoxia. /Experimental Therapy:/ Oxidative stress plays a major role in acne formation, suggesting that oxygen radical scavengers are potential therapeutic agents. Fullerene is a spherical carbon molecule with strong radical sponge activity; therefore, the effectiveness of fullerene gel in treating acne vulgaris /was studied/. /Investigators/ performed an open trial using a fullerene gel twice a day; at 4 and 8 weeks, the mean number of inflammatory lesions (erythematous papules and pustules) significantly (P < 0.05) decreased from 16.09 +/- 9.08 to 12.36 +/- 7.03 (reduction rate 23.2%) and 10.0 +/- 5.62 (reduction rate 37.8%), respectively. The number of pustules, consisting of accumulation of neutrophils, was significantly (P < 0.05) decreased from 1.45 +/- 1.13 to 0.18 +/- 0.60 (reduction rate 87.6%), and further in vitro assays of sebum production in hamster sebocytes revealed that 75 uM polyvinylpyrrolidone-fullerene inhibits sebum production, suggesting that fullerene suppresses acne through decreasing neutrophil infiltration and sebum production. After treatment for 8 weeks, the water content of the skin significantly (P < 0.05) increased from 51.7 +/- 7.9 to 60.4 +/- 10.3 instrumental units. Therefore, the fullerene gel may help in controlling acne vulgaris with skin care benefit. ... |
Pictograms |
Irritant |
Other CAS |
131159-39-2 99685-96-8 |
Associated Chemicals |
Fullerene-C60; 135105-52-1 Fullerene-C70; 135113-17-6 Fullerene-C76; 135113-15-4 Fullerene-C78; 136316-32-0 Fullerene-C80; 147015-04-1 Fullerene-C82; 136846-59-8 Fullerene-C84; 135113-16-5 Fullerene-C90; 135113-17-6 Fullerene-C96; 136846-62-3 |
Wikipedia | Buckminsterfullerene |
Dates | Modify: 2023-05-24 |
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem
Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021
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